Cas no 184174-81-0 (methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate)

Methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cycloheptane-thiophene core with an ester and an amino functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The cycloheptane ring enhances conformational flexibility, while the thiophene moiety contributes to electronic diversity, enabling applications in medicinal chemistry and materials science. The methyl ester group offers reactivity for further derivatization, such as hydrolysis or amidation. This compound is particularly useful in the synthesis of complex heterocycles and as a building block for drug discovery efforts targeting central nervous system or anti-inflammatory pathways.
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate structure
184174-81-0 structure
Product name:methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
CAS No:184174-81-0
MF:C11H15NO2S
MW:225.3073
MDL:MFCD01114967
CID:98237
PubChem ID:2756554

methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4H-Cyclohepta[b]thiophene-3-carboxylicacid, 2-amino-5,6,7,8-tetrahydro-, methyl ester
    • Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta-[b]thiophene-3-carboxylate
    • 2-amino-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophene-3-carboxylic acid methyl ester
    • AC1MBTUC
    • AC1Q42JG
    • CTK6I8689
    • IFLab1_005738
    • MolPort-000-151-236
    • Oprea1_647212
    • BB_SC-0062
    • IDI1_011141
    • AKOS B000701
    • AKOS MSC-0740
    • ART-CHEM-BB B000701
    • IFLAB-BB F1174-2930
    • AK-968
    • methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
    • HMS1428E18
    • CL-112648
    • TQ0128
    • 184174-81-0
    • CCG-139552
    • MFCD01114967
    • 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b] thiophene-3-carboxylic acid methyl ester
    • SCHEMBL10714412
    • AK-968/11841049
    • Z56989615
    • AB00093659-01
    • VS-02365
    • 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylicacidmethylester
    • EN300-09845
    • F1174-2930
    • AKOS000220128
    • F1441-0056
    • ZINC03865924
    • STK346785
    • ALBB-001609
    • BBL010182
    • MDL: MFCD01114967
    • Inchi: InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
    • InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(N)SC2=C1CCCCC2

Computed Properties

  • Exact Mass: 225.08245
  • Monoisotopic Mass: 225.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6A^2
  • XLogP3: 3.4

Experimental Properties

  • Melting Point: 95-96℃
  • PSA: 52.32

methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM113663-1g
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
1g
$112 2023-02-17
Chemenu
CM113663-10g
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
10g
$720 2021-08-06
Life Chemicals
F1174-2930-25mg
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 90%+
25mg
$109.0 2023-07-06
Chemenu
CM113663-5g
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
5g
$420 2021-08-06
Chemenu
CM113663-5g
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
5g
$420 2022-09-29
Chemenu
CM113663-10g
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
10g
$720 2022-09-29
Life Chemicals
F1441-0056-5g
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 95%
5g
$125.0 2023-09-07
Fluorochem
014027-1g
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]-thiophene-3-carboxylic acid methyl ester
184174-81-0 95+%
1g
£67.00 2022-03-01
Life Chemicals
F1174-2930-30mg
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F1174-2930-50mg
methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
184174-81-0 90%+
50mg
$160.0 2023-07-06

methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Related Literature

Additional information on methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0): A Comprehensive Overview

Methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, identified by its CAS number 184174-81-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, which is renowned for its diverse pharmacological properties and potential applications in drug development. The unique scaffold of this molecule, characterized by a cycloheptane ring fused with a thiophene moiety, makes it a promising candidate for further exploration in various therapeutic areas.

The chemical structure of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate consists of a seven-membered aromatic ring system with an amino group at the 2-position and a carboxylate ester at the 3-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for its biological activity. The presence of both amino and carboxylate functional groups enhances its solubility in polar solvents and facilitates interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, thiophene derivatives have shown remarkable promise due to their ability to modulate various biological pathways. The compound methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied for its potential role in treating neurological disorders, inflammatory conditions, and even certain types of cancer. Its unique structural features allow it to interact with multiple targets within the body, making it a versatile molecule for drug design.

One of the most compelling aspects of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is its ability to inhibit the activity of specific enzymes that are implicated in various diseases. For instance, studies have demonstrated that this compound can effectively block the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to contribute to inflammation and pain. By inhibiting these enzymes, the compound exhibits anti-inflammatory properties that could be beneficial in the treatment of chronic inflammatory diseases.

Furthermore, research has indicated that methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate may have neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The compound's ability to interfere with these pathological processes has led to investigations into its potential use as a therapeutic agent for these conditions. Preclinical studies have shown promising results in animal models, suggesting that this compound could slow down disease progression and improve cognitive function.

The synthesis of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves a series of multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the cycloheptane-thiophene core through cyclization reactions. Subsequent functionalization steps introduce the amino group at the 2-position and the carboxylate ester at the 3-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacokinetic properties of methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate are also an area of active investigation. Understanding how the compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its bioavailability and potential side effects. Preliminary studies suggest that this compound exhibits moderate solubility in water and oil-based media,which could influence its absorption profile after oral administration. Additionally,the presence of multiple functional groups may lead to extensive metabolism in vivo,requiring further research to identify key metabolites and their biological significance.

In conclusion,methyl 2-amino-4H,5 H,6 H,7 H,8 H -cyclohept[a]thiophene -3 -carboxylate (CAS No.184174 -81 -0) represents a fascinating subject of study in pharmaceutical chemistry。 Its unique structure,potential biological activities,and synthetic challenges make it an attractive candidate for further development。 As research continues to uncover new therapeutic applications,this compound holds promise for contributing to advancements in medicine and improving patient outcomes worldwide。

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